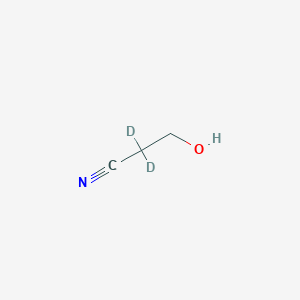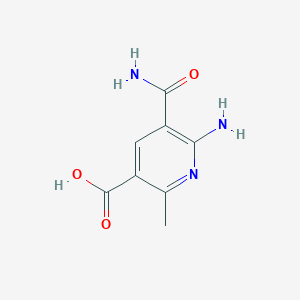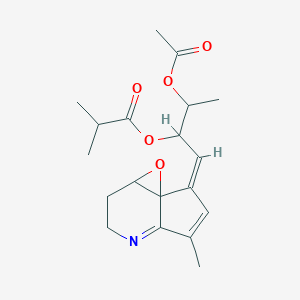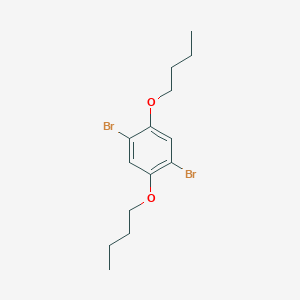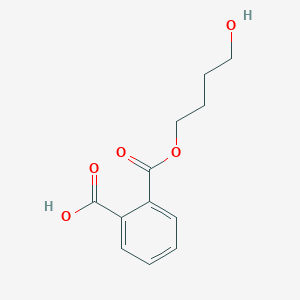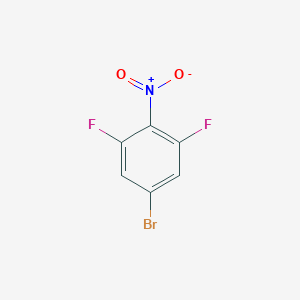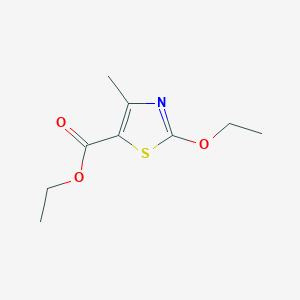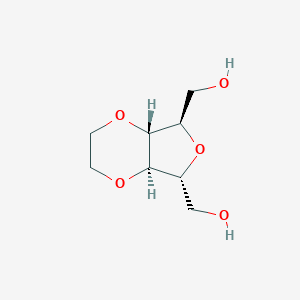
Ahed-man
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ahed-man is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the class of compounds known as alkaloids, which are characterized by their bitter taste and pharmacological activity. Ahed-man is found in various plants, including the cactus species Echinopsis pachanoi, commonly known as San Pedro cactus.
作用機序
The mechanism of action of Ahed-man is not fully understood, but it is believed to interact with various receptors in the body, including the serotonin and dopamine receptors. It may also affect the activity of certain enzymes and ion channels.
生化学的および生理学的効果
Ahed-man has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It may also have analgesic effects by blocking pain receptors. Additionally, Ahed-man has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using Ahed-man in lab experiments is its natural occurrence, which makes it more appealing for use in therapeutic applications. However, its natural occurrence also presents a limitation, as the concentration of the compound can vary widely depending on the source. Additionally, the synthesis of Ahed-man can be challenging, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on Ahed-man. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, research on the compound's potential as an anti-inflammatory and analgesic agent may lead to the development of new therapies for chronic pain and inflammation. Further studies on the compound's mechanism of action may also provide insight into its potential therapeutic applications.
Conclusion:
In conclusion, Ahed-man is a naturally occurring compound with potential therapeutic properties. It has been the subject of numerous scientific studies and has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. While there are limitations to its use in lab experiments, its natural occurrence makes it an appealing candidate for use in therapeutic applications. Future research on Ahed-man may lead to the development of new therapies for a range of conditions, including neurological disorders, chronic pain, and inflammation.
合成法
Ahed-man can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method involves isolating the compound from the plant material using solvents. Chemical synthesis involves the use of organic chemistry techniques to create the compound in a laboratory setting.
科学的研究の応用
Ahed-man has been the subject of numerous scientific studies, particularly in the fields of pharmacology and neuroscience. It has been shown to have potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects.
特性
CAS番号 |
149297-15-4 |
|---|---|
製品名 |
Ahed-man |
分子式 |
C8H14O5 |
分子量 |
190.19 g/mol |
IUPAC名 |
[(4aR,5R,7R,7aR)-5-(hydroxymethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]dioxin-7-yl]methanol |
InChI |
InChI=1S/C8H14O5/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChIキー |
ZROPVYIJRDCEQU-WCTZXXKLSA-N |
異性体SMILES |
C1CO[C@@H]2[C@H](O[C@@H]([C@H]2O1)CO)CO |
SMILES |
C1COC2C(OC(C2O1)CO)CO |
正規SMILES |
C1COC2C(OC(C2O1)CO)CO |
同義語 |
2,5-anhydro-3,4-O-(1,2-ethanediyl)mannitol AHED-Man |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



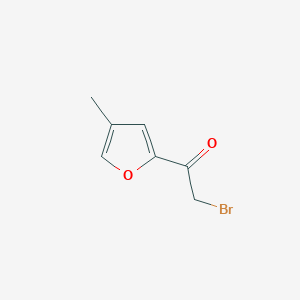
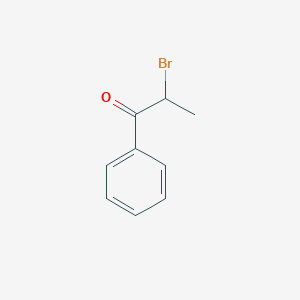
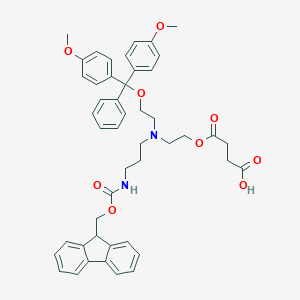
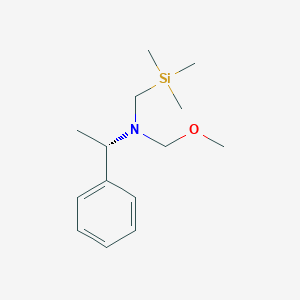
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
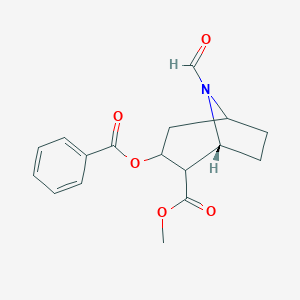
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
